molecular formula C15H27N3O3 B7914937 (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7914937
M. Wt: 297.39 g/mol
InChI Key: DHLMLLZDPSNBHT-LBPRGKRZSA-N
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Description

(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H27N3O3 and its molecular weight is 297.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as AM95082, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H27N3O3C_{15}H_{27}N_{3}O_{3}. Its structure features a piperidine ring substituted with an amino-acetyl group and a cyclopropyl amino moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound can exhibit various mechanisms of action:

  • Cholinesterase Inhibition : Analogous compounds have been shown to inhibit acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission and cognitive function .
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which may protect cells from oxidative stress and contribute to their neuroprotective effects .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research:

Activity Mechanism Reference
Cholinesterase InhibitionIncreases acetylcholine levels
Antioxidant ActivityScavenges free radicals
Neuroprotective EffectsProtects neurons from degeneration
Anticancer PotentialInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Neuroprotective Studies : A study evaluated the neuroprotective effects of various piperidine derivatives, including AM95082, against oxidative stress-induced neuronal cell death. Results indicated that these compounds significantly reduced cell death rates compared to controls, suggesting their potential as neuroprotective agents .
  • Anticancer Activity : Another study explored the anticancer properties of piperidine derivatives. The results demonstrated that certain analogs exhibited cytotoxic effects on various cancer cell lines, inducing apoptosis through mitochondrial pathways. Although specific data on AM95082 is limited, its structural similarities suggest potential efficacy in cancer treatment .
  • Cholinesterase Inhibition : The inhibitory potency against AChE was assessed for several piperidine derivatives. The IC50 values ranged from 0.10 μM to 5.10 μM for structurally similar compounds, indicating that AM95082 may also possess significant cholinesterase inhibitory activity, making it a candidate for further investigation in Alzheimer’s therapeutics .

Properties

IUPAC Name

tert-butyl (3S)-3-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLMLLZDPSNBHT-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.